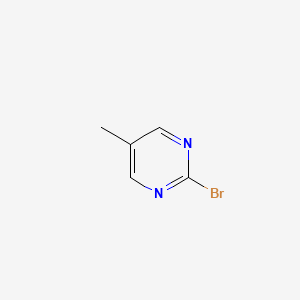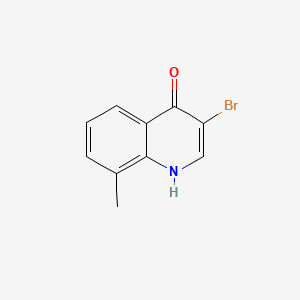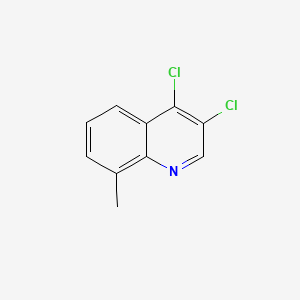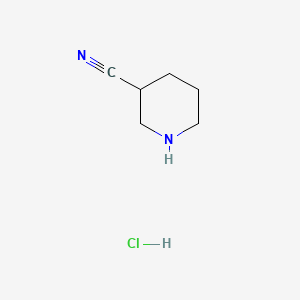
4-Butoxy-4/'-nitroazobenzen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butoxy-4’-nitroazobenzen is an organic compound with the molecular formula C16H17N3O3 and a molar mass of 299.32 g/mol . It is characterized by the presence of a butoxy group and a nitro group attached to an azobenzene core. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-4’-nitroazobenzen typically involves the diazotization of 4-nitroaniline followed by coupling with 4-butoxyaniline. The reaction conditions generally include acidic media and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods: In industrial settings, the production of 4-Butoxy-4’-nitroazobenzen is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of large quantities of reagents and solvents, with careful monitoring of reaction parameters to optimize the production .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-4’-nitroazobenzen undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The butoxy group can be substituted with other alkoxy groups under appropriate conditions.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: 4-Butoxy-4’-aminoazobenzene.
Substitution: Various alkoxy-substituted azobenzenes.
Oxidation: Oxidized derivatives of azobenzene.
Scientific Research Applications
4-Butoxy-4’-nitroazobenzen has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo photoisomerization.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of 4-Butoxy-4’-nitroazobenzen involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis forms. This property is exploited in various applications, including molecular switches and photoresponsive materials. The molecular targets and pathways involved in this process are primarily related to the interaction of light with the azobenzene core, leading to changes in its geometric configuration .
Comparison with Similar Compounds
- 4-Butoxy-4’-aminoazobenzene
- 4-Methoxy-4’-nitroazobenzene
- 4-Ethoxy-4’-nitroazobenzene
Comparison: 4-Butoxy-4’-nitroazobenzen is unique due to the presence of both butoxy and nitro groups, which impart distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and photoisomerization behavior, making it suitable for specific applications in dye and pigment industries .
Properties
CAS No. |
118524-93-9 |
|---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(4-butoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C16H17N3O3/c1-2-3-12-22-16-10-6-14(7-11-16)18-17-13-4-8-15(9-5-13)19(20)21/h4-11H,2-3,12H2,1H3 |
InChI Key |
LZFXYBCFWJYLGF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyms |
4-Butoxy-4/'-nitroazobenzen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)
